molecular formula C12H14O5 B13434293 (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid

(2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B13434293
M. Wt: 238.24 g/mol
InChI Key: OCPVHWNYJXUPHN-JTQLQIEISA-N
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Description

(2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid is an organic compound with a complex structure that includes a hydroxy group, a ketone group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further reactions to introduce the phenylmethoxy group and finalize the structure.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products:

    Oxidation: Formation of carboxylic acids or diketones

    Reduction: Formation of secondary alcohols

    Substitution: Formation of substituted phenylmethoxy derivatives

Scientific Research Applications

(2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    (2S)-2-Hydroxy-5-oxo-5-phenylpentanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    (2S)-2-Hydroxy-5-oxo-5-methoxypentanoic acid: Lacks the phenyl group, which may influence its lipophilicity and interaction with biological targets.

Uniqueness: (2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid is unique due to the presence of both the phenylmethoxy group and the specific stereochemistry at the 2-position

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

(2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C12H14O5/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,15,16)/t10-/m0/s1

InChI Key

OCPVHWNYJXUPHN-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)O

Origin of Product

United States

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